N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a benzamide group
Mechanism of Action
Target of Action
Compounds with a benzothiazole structure often interact with various biological targets. For instance, some benzothiazole derivatives have been found to have anti-tubercular activity . .
Mode of Action
The mode of action of a compound depends on its specific targets. Benzothiazole derivatives might inhibit the function of their targets, leading to their therapeutic effects
Biochemical Pathways
The biochemical pathways affected by a compound depend on its specific targets. Benzothiazole derivatives might affect various biochemical pathways depending on their targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, distillation, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: Shares the benzothiazole and benzamide moieties but lacks the thiophene ring and ethylsulfonyl group.
2-(benzo[d]thiazol-2-yl)aniline: Contains the benzothiazole moiety but differs in the presence of an aniline group instead of the benzamide and thiophene rings.
N-tert-Butyl-2-benzothiazolesulfenamide: Features the benzothiazole moiety but has a different substituent pattern.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide is unique due to its combination of the benzothiazole, thiophene, and benzamide groups, which confer specific chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S3/c1-4-30(26,27)16-11-9-15(10-12-16)20(25)24-22-19(13(2)14(3)28-22)21-23-17-7-5-6-8-18(17)29-21/h5-12H,4H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFMHPIWYKSFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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